molecular formula C21H19N3O4S2 B12208801 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12208801
M. Wt: 441.5 g/mol
InChI Key: GMZWGXMRPAHFRV-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of furan, thiazolidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form the thiazolidine ring. This intermediate is then reacted with 6-methoxyindole-3-acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, influencing biological activities such as enzyme inhibition and receptor modulation. The thiazolidine ring enhances its pharmacological properties, making it a potent candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H19N3O4S2/c1-27-14-4-5-16-13(11-23-17(16)9-14)6-7-22-19(25)12-24-20(26)18(30-21(24)29)10-15-3-2-8-28-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-

InChI Key

GMZWGXMRPAHFRV-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=S

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

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